molecular formula C48H50O2P2 B14770771 (R)-5,5'-Dodecamethylenedioxy-2,2'-bis(diphenyl phosphino)biphenyl

(R)-5,5'-Dodecamethylenedioxy-2,2'-bis(diphenyl phosphino)biphenyl

Cat. No.: B14770771
M. Wt: 720.9 g/mol
InChI Key: LDCLIRKXVKCMPK-UHFFFAOYSA-N
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Description

®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl is a chiral diphosphine ligand. It is widely used in asymmetric synthesis and catalysis due to its high enantioselectivity and reactivity. This compound is particularly valuable in the field of organophosphorus chemistry, where it serves as a bidentate ligand in various metal-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

    Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine hydrides.

Scientific Research Applications

®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl involves its role as a ligand in metal-catalyzed reactions. The compound coordinates with metal centers, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it highly valuable in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5,5’-Dodecamethylenedioxy-2,2’-bis(diphenyl phosphino)biphenyl is unique due to its specific chiral structure and the presence of the dodecamethylenedioxy linker. This structure provides enhanced stability and reactivity in catalytic applications, making it a valuable tool in asymmetric synthesis and other advanced chemical processes.

Properties

Molecular Formula

C48H50O2P2

Molecular Weight

720.9 g/mol

IUPAC Name

(24-diphenylphosphanyl-7,20-dioxatricyclo[19.3.1.12,6]hexacosa-1(24),2,4,6(26),21(25),22-hexaen-3-yl)-diphenylphosphane

InChI

InChI=1S/C48H50O2P2/c1-2-4-6-8-22-36-50-40-32-34-48(52(43-27-17-11-18-28-43)44-29-19-12-20-30-44)46(38-40)45-37-39(49-35-21-7-5-3-1)31-33-47(45)51(41-23-13-9-14-24-41)42-25-15-10-16-26-42/h9-20,23-34,37-38H,1-8,21-22,35-36H2

InChI Key

LDCLIRKXVKCMPK-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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